molecular formula C22H23ClN6O2S B2775553 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904583-32-0

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2775553
CAS RN: 904583-32-0
M. Wt: 470.98
InChI Key: LGKXHTZADSEUCY-UHFFFAOYSA-N
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Description

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C22H23ClN6O2S and its molecular weight is 470.98. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activity

The compound, along with its derivatives, has been explored for antitumor and antimicrobial activities. Novel quinazoline derivatives have demonstrated significant anticancer activity against various human tumor cell lines. Specifically, certain derivatives have been evaluated by the National Cancer Institute (USA), showing promising results against 59 different human tumor cell lines. These compounds have also been screened for antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Klebsiella), and a fungal strain (Candida albicans), showcasing their potential in treating infectious diseases (Asmaa E Kassab, E. M. Gedawy, Zienab Mahmoud, R. Khattab, 2016).

Potential Diuretic Activity

Research has also delved into the potential diuretic activity of quinazoline derivatives. Specifically, derivatives have been prepared with structural features that contribute to diuretic activity. Some of these compounds were tested in rats, with results indicating active compounds that could potentially serve as diuretic agents (H. Eisa, M. El-Ashmawy, M. M. Tayel, S. A. El-Magd, H. El-kashef, 1996).

Facile Synthesis and Reactivity

The chemical reactivity and facile synthesis of related quinazoline derivatives have been extensively studied. One study outlined the synthesis of enol type acyl cyanides via a 1,3-dipolar cycloaddition reaction and a cyano group migration, demonstrating the versatile chemical behavior and synthetic accessibility of these compounds (Y. Kurasawa, Tomomi Kureyama, Noriko Yoshishiba, T. Okano, A. Takada, H. Kim, Y. Okamoto, 1993).

Antibacterial and Antifungal Activity

Another aspect of research focuses on the synthesis of new pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showing significant antibacterial and antifungal activities. These compounds offer potential for developing new antimicrobial agents with specific activity profiles (S. Y. Hassan, 2013).

H1-antihistaminic Activity

The H1-antihistaminic activity of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones has been investigated, with some synthesized compounds showing comparable or superior activity to chlorpheniramine maleate, a reference drug. Notably, some compounds exhibited minimal sedative properties, indicating their potential as safer antihistamines (M. Gobinath, N. Subramanian, V. Alagarsamy, 2015).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2S/c1-14-4-6-17(12-15(14)2)32(30,31)22-21-24-20(28-10-8-27(3)9-11-28)18-13-16(23)5-7-19(18)29(21)26-25-22/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXHTZADSEUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline

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